molecular formula C10H12O7 B14171798 4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid CAS No. 925896-36-2

4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid

Cat. No.: B14171798
CAS No.: 925896-36-2
M. Wt: 244.20 g/mol
InChI Key: WJAANDQMDLWKAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with epichlorohydrin under basic conditions to form the dihydroxypropoxy derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring in epichlorohydrin and its subsequent attachment to the benzoic acid core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups in the compound can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties

Properties

CAS No.

925896-36-2

Molecular Formula

C10H12O7

Molecular Weight

244.20 g/mol

IUPAC Name

4-(2,3-dihydroxypropoxy)-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C10H12O7/c11-3-6(12)4-17-9-7(13)1-5(10(15)16)2-8(9)14/h1-2,6,11-14H,3-4H2,(H,15,16)

InChI Key

WJAANDQMDLWKAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)OCC(CO)O)O)C(=O)O

Origin of Product

United States

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